sec-Butyl formate
Description
Structural and Functional Significance within Ester Chemistry
As an ester, sec-butyl formate (B1220265) possesses the characteristic functional group -COO-, where a carbonyl group is bonded to an oxygen atom, which is in turn bonded to an alkyl group. In this specific compound, the alkyl group attached to the oxygen is a sec-butyl moiety, and the acyl group is derived from formic acid. Its chemical formula is C₅H₁₀O₂, with a molecular weight of approximately 102.13 g/mol nih.govechemi.complantaedb.com. The IUPAC name for sec-butyl formate is butan-2-yl formate nih.govplantaedb.comnist.gov.
The presence of the ester linkage imparts specific reactivity, allowing it to participate in reactions such as hydrolysis, transesterification, and reduction. The branched nature of the sec-butyl group influences its physical properties, such as boiling point and solubility, compared to its linear isomer, n-butyl formate. This structural nuance is often considered in research when fine-tuning reaction conditions or solvent properties imarcgroup.com.
Contextualization within Organic Synthesis and Chemical Research
In the broader landscape of organic synthesis, this compound is recognized for its utility as a building block and a functional group carrier. Its relatively straightforward synthesis and characteristic reactivity make it an accessible compound for laboratory investigations. Researchers employ this compound in various synthetic pathways, leveraging its ester functionality to introduce specific molecular fragments or to act as a solvent in reactions where its polarity and boiling point are advantageous imarcgroup.comcymitquimica.comamazon.com. Its presence has also been noted in natural products, such as Mangifera indica, suggesting potential roles in natural product chemistry research nih.govnih.gov.
Overview of Research Applications (e.g., reagent, intermediate)
This compound finds diverse applications in academic and industrial research settings. It is utilized as a solvent in chemical reactions, facilitating the dissolution of reactants and influencing reaction rates. Furthermore, its role as a chemical intermediate is significant; it serves as a precursor in the synthesis of more complex organic molecules, including potential flavor and fragrance compounds, as well as pharmaceutical intermediates imarcgroup.comcymitquimica.comamazon.com.
The compound's spectral characteristics, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data, are well-documented and are crucial for its identification and characterization in research laboratories nih.govnist.govspectrabase.comspectrabase.com. This availability of detailed analytical data supports its use in method development and validation studies.
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound, which are essential for its handling, application, and characterization in research settings.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₀O₂ | nih.govechemi.complantaedb.com |
| Molecular Weight | 102.13 g/mol | nih.govechemi.complantaedb.com |
| IUPAC Name | butan-2-yl formate | nih.govplantaedb.comnist.gov |
| CAS Number | 589-40-2 | nih.govechemi.comcymitquimica.com |
| Appearance | Colorless liquid | cymitquimica.comnih.gov |
| Boiling Point | ~94-99.5 °C | thegoodscentscompany.comlookchem.com |
| Density | ~0.88 g/mL | thegoodscentscompany.comlookchem.comstenutz.eu |
| Refractive Index | ~1.386-1.392 | thegoodscentscompany.comlookchem.com |
| Flash Point | ~3.33-3.5 °C (Highly Flammable) | thegoodscentscompany.comlookchem.com |
| Solubility | Soluble in organic solvents; limited in water | cymitquimica.com |
Compound List:
this compound
Formic acid
sec-Butanol
Butan-2-yl formate
1-Methylpropyl formate
n-Butyl formate
Butyl methanoate
sec-Butyl alcohol
sec-Butyl acetate (B1210297)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQYDZVVPONKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862249 | |
| Record name | formic acid, 1-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-40-2 | |
| Record name | sec-Butyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formic acid, 1-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Butyl formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formic acid, 1-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | formic acid, 1-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formic acid, 1-methylpropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization for Sec Butyl Formate
Conventional Esterification Approaches
The most common route to sec-butyl formate (B1220265) is the direct esterification of sec-butanol and formic acid, a reversible reaction that necessitates strategic interventions to favor product formation. nih.gov
Direct Esterification of sec-Butanol with Formic Acid
HCOOH + CH₃CH(OH)CH₂CH₃ ⇌ HCOOCH(CH₃)CH₂CH₃ + H₂O
To accelerate the rate of this inherently slow reaction, strong acid catalysts are typically employed. masterorganicchemistry.com Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common choices, functioning by protonating the carbonyl oxygen of the formic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of sec-butanol. masterorganicchemistry.com While effective, the use of these homogeneous catalysts can present challenges in terms of reactor corrosion and the need for neutralization and separation from the final product. researchgate.net
Achieving a high yield of sec-butyl formate requires careful optimization of several reaction parameters. Key variables include the molar ratio of reactants, reaction temperature, and the duration of the reaction.
Molar Ratios: Employing an excess of one reactant, typically the less expensive one, can shift the equilibrium towards the product side. For instance, using a molar ratio of formic acid to sec-butanol greater than 1:1 can increase the conversion of the alcohol. mdpi.commdpi.com
Temperature: The reaction is often carried out at elevated temperatures, typically under reflux conditions, to increase the reaction rate. However, the temperature must be carefully controlled to avoid side reactions or decomposition of the reactants and products. Optimal temperatures often range between 60-80°C.
Reflux Duration: The time required to reach equilibrium is another critical factor. The reaction progress is typically monitored over several hours to determine the optimal reflux duration that maximizes the ester yield.
| Parameter | Typical Range/Condition | Impact on Synthesis |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Increases reaction rate |
| Molar Ratio (Acid:Alcohol) | > 1:1 | Shifts equilibrium to favor product |
| Temperature | 60 - 80 °C (Reflux) | Affects reaction rate and side reactions |
| Reflux Duration | Variable (several hours) | Determines extent of reaction completion |
Given the reversible nature of esterification, the removal of water as it is formed is a crucial strategy to drive the reaction to completion. nih.govjove.com According to Le Chatelier's principle, removing a product will shift the equilibrium to favor the forward reaction, thus increasing the yield of the ester. jove.com A common laboratory and industrial technique is the use of a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene (B28343). jove.commdpi.com Alternatively, dehydrating agents such as molecular sieves can be added directly to the reaction mixture to adsorb the water produced. nih.govmdpi.com
Industrial Production Process Design and Continuous Systems
For large-scale production, continuous processes are often favored over batch processes due to their potential for higher throughput, better process control, and improved energy efficiency. slchemtech.com A continuous process for this compound production would typically involve feeding sec-butanol and formic acid, along with a catalyst, into a reactor. The reaction mixture then flows into a separation unit, such as a distillation column, where the lower-boiling this compound is continuously removed from the higher-boiling reactants and water. slchemtech.com This integrated reaction and separation, sometimes accomplished in a single unit operation known as reactive distillation, effectively removes the ester and water, continuously shifting the equilibrium towards product formation and leading to high conversions. slchemtech.comijert.org
Advanced Catalytic Systems in this compound Synthesis
Research into more efficient and environmentally friendly catalytic systems for esterification is ongoing. While not as widespread in the industrial production of this compound, these advanced catalysts offer potential advantages over traditional mineral acids.
Solid Acid Catalysts: Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer the significant advantage of being easily separable from the reaction mixture by simple filtration. ijert.orgslchemtech.com This simplifies product purification, minimizes corrosive effects, and allows for catalyst recycling, making the process more sustainable.
Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions of temperature and pH. nih.gov The use of immobilized lipases, such as Novozym 435, has been explored for the synthesis of various esters, offering high selectivity and avoiding the harsh conditions and byproducts associated with acid catalysis. mdpi.commdpi.comnih.gov This approach aligns with the principles of green chemistry.
Ionic Liquids: Acidic ionic liquids have emerged as potential catalysts for esterification and transesterification reactions. beilstein-journals.orgnih.govresearchgate.net They possess unique properties such as low vapor pressure, high thermal stability, and tunable acidity. researchgate.net Some ionic liquids have shown catalytic activity comparable to conventional acids and can be recycled, offering a greener alternative. nih.gov
| Catalyst Type | Examples | Advantages |
| Solid Acid Catalysts | Ion-exchange resins (Amberlyst-15), Zeolites | Easy separation, reusability, reduced corrosion |
| Enzymatic Catalysts | Immobilized lipases (Novozym 435) | Mild reaction conditions, high selectivity, environmentally friendly |
| Ionic Liquids | Acidic imidazolium (B1220033) salts | Low vapor pressure, thermal stability, recyclability |
Heterogeneous Catalysis
Heterogeneous catalysts are crucial in the synthesis of this compound, offering advantages such as ease of separation from the reaction mixture and potential for reuse. Various solid acid catalysts have been explored for this purpose.
Cation Exchange Resins
Cation exchange resins, particularly strongly acidic ones, are effective catalysts for the synthesis of this compound. slchemtech.com These resins function as solid acid catalysts in the direct esterification of olefins like butylene with carboxylic acids. google.comgoogle.com The process often involves a fixed-bed reactor where the reactants in the liquid phase flow through the catalyst bed. guidechem.comgoogle.com
One of the key advantages of using cation exchange resins is the ability to achieve high conversion rates. For instance, in the reaction of butylene and acetic acid, butene conversion can exceed 68.6%, with sec-butyl acetate (B1210297) selectivity reaching over 89.5% under optimized conditions. google.com The reaction conditions for the synthesis of sec-butyl acetate using acidic cation exchange resins typically involve temperatures between 80-120°C and a pressure of 2MPa. guidechem.com
Several types of cation exchange resins have been investigated, including macroporous resins like Amberlyst-15 and Dowex 50W, which have shown to be effective. ripublication.comscirp.org The catalytic activity is influenced by factors such as the degree of cross-linking in the resin and its structural properties. For example, resins with a macro-reticular structure have been found to exhibit high catalytic activity at low temperatures. google.com The kinetics of the reaction using cation exchange resins have also been studied to provide data for industrial production and process optimization. researchgate.net
Table 1: Performance of Cation Exchange Resins in Esterification Reactions
| Resin Type | Reactants | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |
| Acidic Cation Exchange Resin | Butylene, Acetic Acid | 70-120 | 2.5-5.0 | >68.6 (Butene) | >89.5 (sec-Butyl Acetate) | google.com |
| Acidic Cation Exchange Resin | Butylene, Acetic Acid | 80-120 | 2 | Not Specified | Not Specified | guidechem.com |
| Amberlyst-15 | Propionic Acid, n-Butanol | 80-120 | Not Specified | Not Specified | Not Specified | ripublication.com |
| Dowex 50WX8 | Ethanol/n-Butanol, Acetic Acid/Acetic Anhydride | Not Specified | Not Specified | Not Specified | Not Specified | scirp.org |
Heteropoly Acids
Heteropoly acids (HPAs) are another class of solid acid catalysts that have been investigated for the synthesis of esters, including this compound. guidechem.com These compounds, such as phosphotungstic acid and silicotungstic acid, possess strong Brønsted acidity, making them effective catalysts for esterification reactions. sci-hub.se They can be used in either homogeneous or heterogeneous systems. When used as solid catalysts, they can be supported on materials like silica (B1680970) or activated carbon to enhance their stability and ease of recovery. guidechem.com
In the synthesis of sec-butyl acetate from butene-1 and acetic acid, 12-phosphotungstic acid has been used as a catalyst. guidechem.com Studies have shown that under specific conditions (1.5MPa, 120°C, 7 hours), an acetic acid conversion rate of 85.8% and esterification selectivity of nearly 98% can be achieved. guidechem.com However, catalyst deactivation after multiple uses has been a challenge. guidechem.com
The catalytic activity of heteropoly acids is generally higher than that of conventional acids like sulfuric acid and p-toluenesulfonic acid in certain esterification reactions. sci-hub.se The strength of their acidity can be a determining factor in their catalytic performance. sci-hub.se
Table 2: Performance of Heteropoly Acids in sec-Butyl Acetate Synthesis
| Catalyst | Reactants | Temperature (°C) | Pressure (MPa) | Acetic Acid Conversion (%) | Selectivity (%) | Reference |
| 12-phosphotungstic acid | Butene-1, Acetic Acid | 120 | 1.5 | 85.8 | ~98 | guidechem.com |
| Supported Heteropoly Acid | Carboxylic Acid, Olefins | Not Specified | Not Specified | Not Specified | Not Specified | guidechem.com |
Zeolite-based Catalysts (e.g., HY-type, H-type mordenite) for Esterification from C4 Olefins and Acetic Acid
Zeolite-based catalysts, particularly HY-type and H-type mordenite, have been developed for the synthesis of sec-butyl acetate from C4 olefins and acetic acid. google.compatsnap.com These catalysts offer good stability, long service life, and are easily regenerated. google.com The use of zeolites can lead to high selectivity for the desired sec-butyl acetate product. google.com
A typical zeolite-based catalyst for this reaction might consist of 70-95% by weight of HY-type zeolite or H-type mordenite, along with a binder such as kaolin, alumina, or silica. google.com The reaction is generally carried out at a pressure of 0.5 to 2.5 MPa with a linear butylene to acetic acid molar ratio of 0.8 to 1.0. google.com
One of the significant advantages of using zeolite catalysts is the ability to utilize etherified C4 fractions as a raw material, which can significantly reduce production costs. google.compatsnap.com This process not only produces high-purity sec-butyl acetate but also allows for the separation of C4 alkanes from the C4 fraction. google.com While the provided information focuses on sec-butyl acetate, the principles are applicable to this compound synthesis from C4 olefins and formic acid.
Table 3: Zeolite-Based Catalysts in sec-Butyl Acetate Synthesis
| Zeolite Type | Reactants | Binder | Pressure (MPa) | Molar Ratio (Olefin:Acid) | Reference |
| HY-type or H-type mordenite | C4 Olefins, Acetic Acid | Kaolin, Alumina, Silica, etc. | 0.5 - 2.5 | 0.8 - 1.0 | google.com |
| HY-type zeolite, H-type mordenite | Etherified C4 fraction, Acetic Acid | Silicon oxide | Not Specified | Not Specified | patsnap.com |
Novel Solid Acid Catalysts for High Conversion and Selectivity
Research into novel solid acid catalysts for sec-butyl acetate production has led to the development of systems with high conversion and selectivity. The Dalian Institute of Chemical Physics (DICP) has developed an industrial process using a novel solid acid catalyst for producing sec-butyl acetate from butylene and acetic acid. dicp.ac.cn
This technology boasts an n-butylene conversion of ≥90% and a sec-butyl acetate selectivity of ≥90%. dicp.ac.cn The reaction is conducted at a relatively mild temperature of 70-80°C and a pressure of 1.6 MPa. dicp.ac.cn A key feature of this catalyst is its tolerance to mixed n-butylene feedstock (≥30%), which reduces raw material costs and equipment corrosion. dicp.ac.cn
Other novel solid acid catalysts include magnetically-recoverable catalysts, which combine a magnetic core (e.g., Fe3O4) with a silica shell functionalized with acidic groups. mdpi.comacs.org These catalysts can be easily separated from the reaction mixture using an external magnetic field, simplifying the purification process and allowing for catalyst reuse. mdpi.com Hydrophobic modifications to these catalysts can protect the active sites from water poisoning, further enhancing their stability and reusability. mdpi.com
Table 4: Performance of a Novel Solid Acid Catalyst
| Catalyst | Reactants | Temperature (°C) | Pressure (MPa) | n-Butylene Conversion (%) | sec-Butyl Acetate Selectivity (%) | Reference |
| DICP Novel Solid Acid Catalyst | Butylene, Acetic Acid | 70-80 | 1.6 | ≥90 | ≥90 | dicp.ac.cn |
Homogeneous and Supported Catalysis
While heterogeneous catalysts offer separation advantages, homogeneous and supported catalysts also play a significant role in the synthesis of this compound and related esters, particularly through transesterification reactions.
Acidic Imidazolium Ionic Liquids in Transesterification Reactions
Acidic imidazolium ionic liquids (ILs) have emerged as effective catalysts for transesterification reactions, including the synthesis of sec-butanol from sec-butyl acetate and methanol, a reaction that is the reverse of producing sec-butyl acetate. beilstein-journals.orgresearchgate.net This indicates their potential for catalyzing the forward reaction to produce sec-butyl esters as well. These ILs act as Brønsted acids and can be designed to have specific properties for particular reactions. researchgate.netnih.gov
Several acidic imidazolium ILs have been synthesized and studied for their catalytic activity. researchgate.net For the transesterification of sec-butyl acetate with methanol, 1-(3-sulfopropyl)-3-methylimidazolium hydrogen sulfate (B86663) ([HSO3-PMIM]HSO4) was found to be a highly effective catalyst, achieving a sec-butyl acetate conversion of 89.30% in a batch reactor. researchgate.net The use of a reactive distillation column with this catalyst further increased the conversion to 97.72%. researchgate.net
A key advantage of these ionic liquids is their stability and reusability. They can be recovered and reused multiple times without a significant loss of activity. researchgate.net The catalytic activity of these ILs is often correlated with their acidity, with those containing SO3H groups showing enhanced performance. beilstein-journals.orgnih.gov The dual acidic sites in both the cation and anion of some ILs can also improve catalytic performance. beilstein-journals.org
Table 5: Performance of Acidic Imidazolium Ionic Liquids in Transesterification
| Ionic Liquid | Reaction | Reactor Type | Conversion of SBAC (%) | Reusability | Reference |
| [HSO3-PMIM]HSO4 | transesterification of sec-butyl acetate with methanol | Batch | 89.30 | Reusable for 5 times with no obvious loss of activity | researchgate.net |
| [HSO3-PMIM]HSO4 | transesterification of sec-butyl acetate with methanol | Reactive Distillation | 97.72 | Not Specified | researchgate.net |
Biocatalytic and Enzymatic Synthesis Routes
The enzymatic synthesis of esters, such as this compound, presents a more environmentally friendly alternative to traditional chemical methods, which often involve harsh conditions and produce unwanted byproducts. mdpi.commdpi.com Biocatalysis, particularly through the use of lipases, allows for reactions to occur under milder conditions with high specificity, leading to a reduction in energy consumption and easier product purification. mdpi.com
Lipase-Mediated Esterification of Formic Acid and Alcohols
Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the esterification of carboxylic acids and alcohols to form esters and water. google.commedcraveonline.com This process is a type of "Bi-Bi reaction" following a Ping-Pong mechanism. mdpi.com The use of immobilized lipases is particularly advantageous in industrial settings as it simplifies the separation of the catalyst from the reaction mixture and enhances enzyme stability. nih.gov
The selection of an appropriate lipase (B570770) is crucial for the efficient synthesis of formate esters. Among commercially available immobilized lipases, Novozym 435, derived from Candida antarctica lipase B (CALB), has demonstrated superior performance in the esterification of formic acid. mdpi.comgoogle.com In a comparative study for the synthesis of octyl formate, Novozym 435 showed a significantly higher conversion rate (33.23%) compared to Lipozyme RM IM (1.28%) and Lipozyme TL IM (2.09%) under initial screening conditions. mdpi.com The higher efficacy of Novozym 435 is attributed to its lack of regioselectivity and stereoselectivity, allowing it to react with a broad range of substrates, including secondary alcohols like sec-butanol. google.comnih.gov
Immobilization of lipases on solid supports, such as polymer resins, is a common technique to enhance their stability and reusability. google.com Novozym 435 itself is a commercially available immobilized lipase, where CALB is adsorbed on polymethacrylate (B1205211) beads. chemrxiv.org This immobilization facilitates its use in various reaction media and simplifies the downstream processing of the product.
Table 1: Comparison of Commercial Lipases for Formate Ester Synthesis
| Lipase | Source Organism | Support | Key Characteristics | Reference |
|---|---|---|---|---|
| Novozym 435 | Candida antarctica lipase B | Macroporous acrylic resin | High activity for short-chain esters, lacks regioselectivity | mdpi.comgoogle.com |
| Lipozyme RM IM | Rhizomucor miehei | Anion-exchange resin | 1,3-regioselective | mdpi.comgoogle.com |
| Lipozyme TL IM | Thermomyces lanuginosus | Granulated silica | 1,3-regioselective | mdpi.comgoogle.com |
To maximize the yield of this compound, several reaction parameters must be optimized. These include enzyme concentration, the molar ratio of reactants, reaction temperature, and the choice of solvent.
Enzyme Concentration: The concentration of the lipase directly impacts the reaction rate. An increase in enzyme concentration generally leads to a higher conversion rate up to a certain point, after which mass transfer limitations may occur. nih.gov For the synthesis of octyl formate using Novozym 435, the optimal concentration was found to be 15 g/L, achieving the highest conversion. mdpi.com A similar optimal concentration of 15 g/L was also reported for the synthesis of phenethyl formate. nih.gov
Molar Ratio of Reactants: The stoichiometry of the esterification reaction is 1:1 for the acid and alcohol. nih.gov However, using an excess of one of the reactants, typically the alcohol, can shift the equilibrium towards product formation. For formate ester synthesis, molar ratios of formic acid to alcohol ranging from 1:3 to 1:7 have been shown to be effective. google.com For instance, a 1:5 molar ratio of formic acid to phenethyl alcohol and a 1:7 ratio for formic acid to octanol (B41247) resulted in high conversion yields. mdpi.comnih.gov
Temperature: Temperature influences both the reaction rate and enzyme stability. Novozym 435 is known to be a heat-resistant enzyme. mdpi.com Studies on the synthesis of various formate esters have shown that the optimal temperature for Novozym 435-catalyzed reactions is typically around 40°C. mdpi.comnih.gov While the enzyme can withstand higher temperatures, reactions at lower temperatures are often preferred to prevent deactivation over time. mdpi.com
Solvent Type: The choice of solvent is critical as it affects the solubility of substrates and the activity of the lipase. nih.gov The hydrophobicity of the solvent, often indicated by its log P value, plays a significant role. While highly hydrophobic solvents can maintain lipase activity, the accumulation of water as a byproduct can lead to ester hydrolysis. nih.gov Conversely, very hydrophilic solvents may not be suitable due to the poor solubility of the alcohol. For the synthesis of formate esters, solvents like 1,2-dichloroethane (B1671644) and toluene have been found to be effective, with the latter allowing for better enzyme reuse. mdpi.comnih.gov
Table 2: Optimized Conditions for Lipase-Catalyzed Formate Ester Synthesis
| Parameter | Optimal Value | Rationale | Reference |
|---|---|---|---|
| Enzyme | Novozym 435 | High activity and lack of regioselectivity for broad substrate scope. | mdpi.comnih.gov |
| Enzyme Concentration | 15 g/L | Balances reaction rate with potential mass transfer limitations. | mdpi.comnih.gov |
| Molar Ratio (Acid:Alcohol) | 1:5 to 1:7 | Excess alcohol shifts equilibrium to favor product formation. | mdpi.comgoogle.comnih.gov |
| Temperature | 40 °C | Optimal for enzyme activity without causing significant deactivation. | mdpi.comnih.gov |
| Solvent | Toluene or 1,2-dichloroethane | Provides a suitable environment for the reaction and facilitates high conversion. | mdpi.comnih.gov |
Application of Alkyl-Ammonium Formate in One-Pot Biocatalytic Systems
Recent advancements in biocatalysis have explored the use of one-pot cascade reactions to synthesize complex molecules like chiral amines. acs.orgnih.gov In these systems, alkyl-ammonium formates can serve a dual role as both the amine donor and the source of reducing equivalents for coenzyme regeneration. acs.orgnih.govresearchgate.net
This is achieved by coupling an ene-reductase (ERed) and an imine reductase (IRed) with a formate dehydrogenase (FDH). acs.orgnih.gov The FDH facilitates the in situ recycling of the NADPH coenzyme, which is essential for the reductase enzymes. acs.org This approach enhances the atom economy of the process by avoiding the need for a sacrificial co-substrate like glucose. acs.org While this specific system has been primarily demonstrated for the synthesis of chiral amines from α,β-unsaturated ketones, the principle of using an alkyl-ammonium formate as a key reagent in a one-pot biocatalytic system is a significant development. acs.orgnih.gov This strategy could potentially be adapted for other biocatalytic transformations where a formate source and an amine are required.
Reaction Mechanisms, Kinetics, and Thermochemistry
Hydrolysis Mechanisms and Kinetic Characterization
The hydrolysis of sec-butyl formate (B1220265) involves the cleavage of its ester bond by water, yielding its constituent acid and alcohol. This process is significantly influenced by the surrounding chemical environment, particularly pH and temperature.
The fundamental hydrolysis reaction for sec-butyl formate is represented as:
This reaction results in the formation of formic acid (HCOOH) and sec-butanol (2-butanol, C₄H₉OH) cymitquimica.comgoogle.com. The equilibrium can be shifted by the concentration of water and the presence of catalysts. Studies on similar formate esters indicate that this reaction pathway is a primary mode of degradation in aqueous environments google.com.
The rate of ester hydrolysis is highly sensitive to both pH and temperature. Generally, hydrolysis rates increase with increasing temperature, a common characteristic of chemical reactions governed by Arrhenius kinetics oup.comresearchgate.netmdpi.com.
The hydrolysis of formate esters can proceed through several mechanistic pathways, broadly categorized by the role of pH:
Acid-Catalyzed Hydrolysis: For formate esters, the acid-catalyzed pathway often follows an AAC2 mechanism. This involves the protonation of the carbonyl oxygen atom of the ester, making the carbonyl carbon more susceptible to nucleophilic attack by water. This bimolecular step is typically rate-limiting oup.com. While some tertiary alkyl esters might favor an AAL1 mechanism involving alkyl-oxygen bond cleavage, formate esters generally exhibit acyl-oxygen cleavage.
Neutral (Uncatalyzed) Hydrolysis: The neutral hydrolysis of esters is commonly described by a bimolecular nucleophilic attack of a water molecule on the carbonyl carbon, often referred to as the BAC2 mechanism. This pathway can be influenced by general base catalysis, where a second water molecule may assist in proton transfer oup.comresearchgate.netnih.gov. Theoretical studies also suggest mechanisms involving water autoionization, where ions are formed from water molecules, followed by protonation of the ester nih.gov.
Basic Hydrolysis: Under alkaline conditions, the dominant mechanism is typically the BAC2 pathway, where the highly nucleophilic hydroxide (B78521) ion attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate anion and the alcohol oup.comepa.gov.
The kinetic parameters for the hydrolysis of tert-butyl formate, which shares the formate ester functional group, provide valuable insights into the behavior of this compound:
| Hydrolysis Pathway | Rate Constant (Units) | Activation Energy (kJ/mol) |
| Acid-catalyzed (kA) | (2.7 ± 0.5) × 10-3 M-1s-1 (at 22°C) | 59 ± 4 |
| Neutral (kN) | (1.0 ± 0.2) × 10-6 s-1 (at 22°C) | 78 ± 5 |
| Basic (kB) | 1.7 ± 0.3 M-1s-1 (at 22°C) | 88 ± 11 |
Note: Data presented for tert-butyl formate serves as an indicative representation for formate esters. oup.com
Oxidation and Combustion Chemistry
The oxidation and combustion of this compound involve complex reaction pathways that are critical for understanding its behavior under high-temperature conditions and in atmospheric chemistry.
Oxidation typically initiates with the abstraction of hydrogen atoms by reactive species such as hydroxyl (OH) or chlorine (Cl) radicals. For formate esters, unimolecular decomposition is also a significant pathway, particularly at elevated temperatures, often yielding formic acid and an alkene acs.orgcaprysses.frresearchgate.net. For instance, n-butyl formate decomposition can produce formic acid and 1-butene (B85601) acs.orgcaprysses.frresearchgate.net.
Studies on the atmospheric oxidation of tert-butyl formate by OH radicals indicate the formation of major products including acetone, formaldehyde, and carbon dioxide (CO₂) researchgate.netunt.edu. While these specific products are linked to the tert-butyl group, they illustrate the types of smaller carbonyl compounds and CO₂ that can arise from the oxidation of alkyl formates.
Kinetic studies of n-butyl formate oxidation under combustion conditions have employed experimental techniques such as shock tubes and jet-stirred reactors to measure key parameters like ignition delay times and laminar burning velocities acs.orgresearchgate.netd-nb.infofigshare.com. These studies have led to the development of detailed kinetic models that describe both high- and low-temperature reaction pathways acs.orgresearchgate.netd-nb.infofigshare.com.
Compound List:
this compound
Formic acid
sec-Butanol (2-Butanol)
tert-Butyl formate
n-Butyl formate
tert-Butanol
1-Butene
Acetone
Formaldehyde
Carbon dioxide (CO₂)
Hydroxyl radical (OH)
Chlorine atom (Cl)
Reduction and Substitution Reactions
Catalytic Reduction to sec-Butanol and Formic Acid
Direct experimental or theoretical studies detailing the catalytic reduction of this compound specifically to sec-butanol and formic acid were not found within the provided search results. However, unimolecular decomposition pathways of butyl formates are known to yield formic acid and 1-butene. caprysses.fracs.orgd-nb.info Reduction reactions of esters typically involve hydrogenation, which, under specific catalytic conditions, could potentially yield the corresponding alcohol and acid. Further research would be required to establish specific catalytic systems and conditions for the selective reduction of this compound to sec-butanol and formic acid.
Table of Compounds Mentioned:
this compound
Formic acid
sec-Butyl alcohol
n-Butyl formate
Hydroxyl radical (OH)
Hydrogen radical (H)
Hydroperoxyl radical (HO₂)
Formate ester
Alkyl formate
Methyl formate
Ethyl formate
n-Propyl formate
tert-Butyl formate
n-Butyl alcohol
Formyl radical (HCO)
n-Butoxy formyl radical
n-Butyl radical
n-Butanal
1-Butene
Carbon dioxide (CO₂)
Carbon monoxide (CO)
n-Butoxy radical
Hydroperoxyalkyl radical
Alkyl radical
Peroxy radical
Methyl acetate (B1210297)
Ethyl acetate
Ethyl propanoate
Methyl decanoate (B1226879)
Methyl propanoate
Ethyl propionate (B1217596)
Methyl butanoate
Methyl dec-4-enoate
tert-Butyl alcohol (TBA)
tert-Butyl formate (TBF)
sec-Butyl acetate
n-Butyl acetate
iso-Butyl acetate
tert-Butyl acetate
Advanced Analytical Methodologies in Sec Butyl Formate Research
Spectroscopic and Chromatographic Techniques for Reaction Monitoring
Monitoring chemical reactions involving sec-Butyl formate (B1220265) requires methods capable of real-time tracking of reactant consumption and product formation. Spectroscopic and chromatographic techniques offer high sensitivity and specificity for this purpose.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule by analyzing its absorption of infrared radiation. For sec-Butyl formate, FTIR is particularly effective in confirming the presence of the ester functional group. The characteristic strong absorption band associated with the carbonyl (C=O) stretching vibration in esters typically appears in the wavenumber range of 1735-1750 cm⁻¹ rockymountainlabs.com. Additionally, the C-O stretching vibration, also indicative of an ester, is usually observed between 1050-1300 cm⁻¹ rockymountainlabs.com. The aliphatic C-H stretching vibrations of the sec-butyl group are generally found in the 2800-3000 cm⁻¹ region .
FTIR analysis can provide a molecular "fingerprint" for this compound, allowing for its identification and the assessment of its purity. In reaction monitoring, changes in the intensity of these characteristic peaks can directly correlate with the progress of esterification or hydrolysis reactions involving this compound uctm.edu. For instance, tracking the disappearance of reactant peaks and the appearance of the ester carbonyl band can elucidate reaction kinetics rsc.orgrsc.org. The technique's ability to perform ambient condition analysis and its sensitivity (detection limits can be in the wt% range for quantification of known components) make it suitable for monitoring reaction progress eag.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including this compound. Gas chromatography (GC) first separates the components of a mixture based on their physical and chemical properties, such as volatility and polarity, while the mass spectrometer (MS) then detects and identifies these separated compounds by analyzing their mass-to-charge ratio and fragmentation patterns pacelabs.comthermofisher.comnih.gov.
The combination of in situ FTIR and Gas Chromatography (GC) provides a powerful approach for studying reaction kinetics in real-time. This dual-technique setup allows researchers to simultaneously monitor the disappearance of reactants and the formation of products as the reaction progresses. For reactions involving this compound, such as its synthesis or degradation, this approach can reveal detailed kinetic profiles and reaction mechanisms rsc.orgrsc.orgresearchgate.net.
For instance, in the study of esterification or dehydration reactions related to sec-butyl alcohol, in situ FTIR can track the formation of the ester carbonyl band, while coupled GC can quantify the volatile products or remaining reactants. The rate constants derived from these combined measurements offer a deeper understanding of reaction pathways and rates under specific conditions researchgate.net. The ability to perform these analyses directly within the reaction environment (in situ) minimizes sample handling and potential losses, thereby enhancing the accuracy of kinetic data rsc.orgrsc.org.
Quantification and Trace Analysis in Complex Matrices
Analyzing this compound in complex matrices like environmental samples or workplace air requires highly sensitive and selective methods that can isolate the analyte from interfering substances.
Solid-Phase Microextraction (SPME), often coupled with GC-MS, is a widely adopted technique for the trace analysis of volatile organic compounds (VOCs) in environmental samples chromatographyonline.comchromatographyonline.comoup.com. SPME is a solvent-free sample preparation method that integrates sampling, extraction, and concentration into a single step, offering significant advantages in terms of simplicity, efficiency, and reduced solvent usage researchgate.net.
In this technique, a fiber coated with a specific sorbent material is exposed to the sample (either directly in liquid or from the headspace of a solid/liquid sample). Analytes like this compound partition into the sorbent coating. The fiber is then transferred to the GC injection port, where the analytes are thermally desorbed and introduced into the GC system for separation and MS detection chromatographyonline.com. HS-SPME-GC-MS is particularly effective for volatile compounds like this compound, enhancing sensitivity and allowing for the detection of analytes at ultra-trace levels chromatographyonline.comchromatographyonline.com. Various sorbent materials can be selected based on the polarity and volatility of the target analytes, making SPME a versatile tool for analyzing formate esters in diverse environmental matrices such as air, water, and soil oup.com.
Monitoring occupational exposure to volatile organic compounds, including esters like this compound, typically involves air sampling followed by GC analysis. Techniques such as pumped sampling using sorbent tubes (e.g., activated charcoal) or diffusive (passive) sampling are commonly employed to collect airborne analytes in the workplace sis.setandfonline.com.
After sampling, the sorbent material is desorbed, often using a solvent or thermal desorption, and the extract is analyzed by Gas Chromatography, frequently with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) thermofisher.comsis.sehealthcouncil.nl. GC-FID offers high sensitivity and a broad linear dynamic range, making it suitable for quantifying VOCs, although it may lack the selectivity of MS researchgate.net. For a 10-liter air sample, concentration ranges from approximately 1 mg/m³ to 1000 mg/m³ can be analyzed for individual organic compounds using sorbent tube sampling sis.se. Methods for related compounds like butyl acetates are well-established and utilize GC-FID for analysis, indicating the feasibility for this compound healthcouncil.nl.
Data Tables
To summarize the analytical capabilities, the following tables highlight key parameters and findings relevant to this compound analysis.
Table 1: FTIR Characteristic Absorption Bands for Ester Functional Groups
| Functional Group | Wavenumber Range (cm⁻¹) | Peak Description | Relevance to this compound |
| Carbonyl (C=O) | 1735-1750 | Strong, sharp peak | Confirms ester linkage |
| C-O Stretch | 1050-1300 | Medium to strong peak | Confirms ester linkage |
| C-H Stretch (aliphatic) | 2800-3000 | Various peaks | Confirms sec-butyl group |
Table 2: GC-MS Parameters for this compound
| Parameter | Value/Description | Source Reference |
| Kovats Retention Index | 631-640 (semi-standard non-polar) | nih.gov |
| Detector | Mass Spectrometry (MS) | pacelabs.comthermofisher.comthermofisher.com |
| Ionization Mode | Electron Impact (EI) (typical for GC-MS) | researchgate.net |
| Identification Basis | Mass spectral fragmentation patterns, library matching | jmchemsci.comresearchgate.netscispace.com |
| Application | Purity assessment, identification in mixtures | pacelabs.comthermofisher.com |
Table 3: Occupational Exposure Monitoring Parameters (General for VOCs/Esters)
| Technique | Sampling Method | Detector | Typical Concentration Range (for 10L sample) | Relevance to this compound |
| GC-FID | Sorbent tube (pumped or diffusive sampling) | FID | ~1 mg/m³ to 1000 mg/m³ | Workplace air monitoring |
| GC-MS | Sorbent tube (pumped or diffusive sampling) | MS | Low µg/m³ to mg/m³ (depends on method) | Workplace air monitoring |
| SPME-GC | Headspace or direct adsorption onto fiber | GC-MS | Ultra-trace levels (ppt to ppb) | Environmental monitoring |
Compound List
this compound
sec-Butyl alcohol
Formic acid
Ethyl acetate (B1210297)
n-Butyl acetate
Isobutyl acetate
tert-Butyl acetate
Amyl acetate
Methyl dichloroacetate (B87207)
Methyl trichloroacetate (B1195264)
Arsine (AsH₃)
Arsenic trioxide (As₂O₃)
Trichloroethylene
Benzene
Xylenes (BTEX)
Perfluoroalkyl iodides
Fluorotelomer alcohols (FTOHs)
Perfluorooctane sulfonamides (FOSAs)
Perfluorooctane sulfonamide ethyl esters (FOSEs)
Phthalates
Theoretical and Computational Chemistry for Sec Butyl Formate
Quantum Chemical Calculations
Quantum chemical calculations employ the principles of quantum mechanics to model the behavior of electrons and nuclei in molecules. These ab initio (first-principles) methods are used to determine a wide range of molecular properties and reaction dynamics for sec-butyl formate (B1220265) and its associated radicals.
Determination of Thermochemical Parameters
Thermochemical parameters are critical for understanding the energy and stability of molecules and for predicting the thermodynamics of chemical reactions. High-level composite methods, such as the Gaussian-n (G3) theories and Complete Basis Set (CBS) methods, are frequently used to achieve high accuracy in these calculations. These parameters include the standard enthalpy of formation (ΔfH°), entropy (S°), and specific heat capacity (Cp). While extensive data exists for isomers like n-butyl formate, specific, high-accuracy published thermochemical data for sec-butyl formate remains limited.
Table 1: Key Thermochemical Parameters for Chemical Species This table illustrates the type of data generated from quantum chemical calculations. Specific values for this compound are not readily available in published literature.
| Parameter | Symbol | Description |
| Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. |
| Standard Entropy | S° | A measure of the randomness or disorder of a substance at a standard state. |
| Specific Heat Capacity | Cp | The amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. |
Calculation of Rate Constants for Elementary Reactions (e.g., H-abstraction)
Hydrogen abstraction is a crucial class of elementary reactions in the oxidation and pyrolysis of esters like this compound. Computational chemistry allows for the calculation of rate constants for these reactions, which are essential inputs for kinetic models. The process involves identifying the transition state for the hydrogen abstraction from each unique carbon site on the molecule by a radical species (e.g., OH, H, HO₂). The energy barrier of the reaction is then calculated, which is a primary determinant of the reaction rate. For instance, studies on the related isomer n-butyl formate have utilized methods like G3//MP2/aug-cc-pVDZ to compute rate constants for H-abstraction by OH radicals. Similar methodologies can be applied to this compound to determine which hydrogen atoms are most susceptible to abstraction, a key factor influencing its subsequent decomposition pathways.
Table 2: Potential Hydrogen Abstraction Sites on this compound The table identifies the distinct hydrogen atoms on the this compound molecule, which present different reactivities toward radical attack.
| Site Name | Carbon Position | Description |
| Formyl H | C1 (formyl) | Hydrogen attached to the carbonyl carbon. |
| α-H | C2 (methine) | Hydrogen on the carbon atom bonded to the ester oxygen. |
| β-H | C3 (methylene) | Hydrogens on the methylene (B1212753) group adjacent to the methine carbon. |
| γ-H | C4 (methyl) | Hydrogens on the terminal methyl group of the ethyl substituent. |
| β'-H | C5 (methyl) | Hydrogens on the methyl group also attached to the C2 methine carbon. |
Elucidation of Reaction Mechanisms and Transition State Structures
Understanding the complete reaction mechanism of this compound's decomposition or oxidation requires mapping the potential energy surface for its various reaction pathways. This involves locating the structures of all reactants, intermediates, products, and, most importantly, the transition states that connect them. A transition state is a high-energy, transient configuration corresponding to the maximum energy along a reaction coordinate. Computationally, it is identified as a saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. Intrinsic reaction coordinate (IRC) calculations are then performed to confirm that a located transition state correctly connects the intended reactants and products.
For related species, studies show that unimolecular decomposition can proceed via four- or six-centered transition states to produce an alkene and formic acid. In the case of protonated this compound, computational studies have shown that fragmentation via simple bond cleavage to form the stable sec-butyl cation (s-C₄H₉⁺) is thermochemically favored over pathways that form the protonated formic acid cation (HCO₂H₂⁺).
Electronic Structure Calculations
The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. Several methods are employed to study molecules like this compound, each offering a different balance of accuracy and computational cost.
G3//MP2/aug-cc-pVDZ : This notation describes a high-level composite method. The final energy is calculated using the Gaussian-3 (G3) theory, which combines results from several calculations to approximate a very high level of theory. The double slash ("//") indicates that the geometry optimization and vibrational frequency calculations were performed at a different, less computationally expensive level, in this case, Møller–Plesset second-order perturbation theory (MP2) with the augmented correlation-consistent polarized valence double-zeta (aug-cc-pVDZ) basis set.
B2KPLYP/aug-cc-pVTZ//B3LYP/TZVP : This represents a dual-level density functional theory (DFT) calculation. The final single-point energy is calculated with the B2KPLYP double-hybrid functional, known for its accuracy with reaction barrier heights, and the large aug-cc-pVTZ basis set. The geometry is optimized using the popular B3LYP hybrid functional with the smaller triple-zeta valence polarization (TZVP) basis set.
MP2 and DFT : Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are fundamental electronic structure methods. MP2 is a wavefunction-based method that adds electron correlation effects to the Hartree-Fock approximation. DFT methods calculate the electron density of a system rather than its wavefunction, often providing a good compromise between accuracy and computational cost for larger molecules.
Molecular Modeling and Simulation
Molecular modeling and simulation bridge the gap between quantum mechanical calculations on single molecules and the macroscopic behavior of a chemical system.
Statistical Rate Theory (e.g., Transition State Theory)
Statistical rate theories are used to calculate reaction rate constants from the energetic information obtained via electronic structure calculations. The most common of these is Transition State Theory (TST). TST calculates the rate constant based on the properties of the reactants and the transition state structure. The theory assumes a quasi-equilibrium between the reactants and the activated complexes at the transition state. The rate of reaction is then determined by the frequency at which these complexes cross the transition state barrier to form products, with a key assumption being that once a trajectory crosses the transition state, it proceeds to products without recrossing back to reactants. TST, often combined with corrections for quantum mechanical tunneling, is a cornerstone for predicting temperature- and pressure-dependent kinetics for elementary reactions in complex chemical systems.
Applications and Industrial Research Perspectives of Sec Butyl Formate
Role as a Chemical Intermediate and Solvent
Sec-butyl formate (B1220265), a colorless liquid with a characteristic fruity odor, serves as a versatile compound in the chemical industry, primarily functioning as a chemical intermediate and a solvent. cymitquimica.com Its distinct properties, including its moderate boiling point and solubility in organic solvents, make it a valuable component in various manufacturing processes. cymitquimica.com
Intermediate in Production of Fragrances and Flavors
Table 1: Usage Levels of sec-Butyl Formate in Food Categories
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 7.0 | 35.0 |
| Fats and oils, and fat emulsions | 5.0 | 25.0 |
| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Confectionery | 10.0 | 50.0 |
| Cereals and cereal products | 5.0 | 25.0 |
| Bakery wares | 10.0 | 50.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Salts, spices, soups, sauces, salads, etc. | 5.0 | 25.0 |
| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |
| Non-alcoholic beverages | 5.0 | 25.0 |
Source: Adapted from industry survey data. thegoodscentscompany.com
Reagent and Solvent in Specialized Organic Synthesis
This compound's utility extends to specialized organic synthesis, where it functions as both a reagent and a solvent. cymitquimica.com Its ester functional group allows it to participate in reactions such as hydrolysis, to produce formic acid and sec-butanol, and transesterification. cymitquimica.com This reactivity makes it a useful intermediate in the synthesis of other chemical compounds. As a solvent, its ability to dissolve various organic compounds is advantageous in facilitating chemical reactions. cymitquimica.com
Process Engineering and Technological Advancements
The industrial production of this compound has seen advancements aimed at improving efficiency, yield, and purity. These developments focus on the core aspects of its synthesis and separation.
Development of Industrial Production Technologies
The primary industrial method for producing this compound is through the esterification of formic acid with sec-butanol, typically using an acid catalyst like sulfuric acid. Another production method involves the addition of acetic acid to butylene. slchemtech.com Research continues to explore and optimize these and other potential synthetic routes to enhance the economic viability of production.
Flowsheet Development and Optimization based on Reaction and Separation Principles
The design and optimization of the production flowsheet are critical for the industrial-scale synthesis of this compound. This involves a detailed analysis of the reaction kinetics and the separation of the desired product from the reaction mixture. Key considerations include reactor design to maximize conversion and the design of distillation columns to effectively separate this compound from unreacted starting materials, byproducts, and the catalyst. The development of azeotropic distillation processes can also be a key factor in achieving high-purity this compound.
Research on Derivatization and Downstream Transformations
The exploration of chemical derivatives from parent compounds is a fundamental aspect of industrial and pharmaceutical research, aiming to discover molecules with enhanced properties or entirely new functionalities. In the context of this compound, its ester functional group serves as a reactive handle for a variety of chemical transformations. These downstream reactions open avenues for creating a diverse range of derivatives, which are being investigated for novel applications beyond the compound's traditional use as a solvent and fragrance component.
Exploration of this compound Derivatives for Novel Applications
Research into the derivatization of this compound is primarily focused on leveraging its chemical structure to synthesize new compounds with potential utility in various fields, including materials science and agrochemistry. While direct and extensive research on novel applications of this compound derivatives is an emerging area, several key downstream transformation pathways have been identified, suggesting potential for new and valuable products. The primary routes of derivatization include transesterification, amidation, and reduction, each yielding a class of compounds with distinct chemical properties and potential uses.
One of the key areas of interest is the potential for these derivatives to possess biological activity. While specific therapeutic applications are still under investigation, the synthesis of carbamate (B1207046) derivatives, for instance, points towards possible applications in agrochemicals, drawing parallels with existing carbamate-based pesticides. vulcanchem.com
Transesterification Reactions
The transesterification of this compound involves the exchange of its sec-butoxy group with another alcohol, catalyzed by either an acid or a base. beilstein-journals.orgmasterorganicchemistry.com This reaction is a straightforward method to produce other formate esters. The resulting formate esters may have altered physical properties, such as boiling point and volatility, which could be advantageous for specific solvent applications or in the formulation of new fragrance blends. Furthermore, transesterification can be a strategic step in the synthesis of more complex molecules where a formate group is required.
Amidation for Formamide (B127407) Synthesis
The reaction of this compound with amines, known as amidation, yields N-substituted formamides and sec-butanol as a byproduct. Formamides are versatile intermediates in organic synthesis and have applications in various chemical industries. acs.orgnih.gov A patented process describes the production of formamide alongside a carboxylic acid ester from a formic acid ester like this compound and a carboxylic acid amide, using a strongly basic anion-exchange resin as a catalyst. google.com This suggests a potential industrial route to valuable formamide derivatives starting from this compound.
Reduction to sec-Butanol
This compound can be reduced to yield sec-butanol. This transformation is significant because sec-butanol is a valuable chemical intermediate with a wide range of applications. It is used as a solvent and in the production of plasticizers, herbicides, and, most importantly, methyl ethyl ketone (MEK), a major industrial solvent. patsnap.comatamanchemicals.com The conversion of this compound to sec-butanol represents a pathway to higher-value chemical products.
Synthesis of Carbamate Derivatives
Though not a direct transformation of the formate group itself, the sec-butyl moiety can be used to create carbamate structures. For example, sec-butyl N-methyl carbamate derivatives have been synthesized and investigated. vulcanchem.com One notable example is 3-sec-butyl-6-chlorophenyl N-methylcarbamate, which has been identified as a potent cholinesterase inhibitor with applications as a pesticide. google.com This highlights the potential for developing biologically active compounds derived from the sec-butyl structure. The synthesis of such compounds often starts from sec-butylphenol, which can be produced from precursors related to sec-butanol. vulcanchem.com
Data on Potential this compound Derivatives and Their Applications
The following table summarizes the potential derivatives of this compound and their explored or potential novel applications based on established chemical reactions and the applications of analogous compounds.
| Derivative Class | Synthesis Method from this compound or Precursor | Potential Novel Application | Supporting Evidence/Analogy |
| Other Formate Esters | Transesterification | New solvent formulations, customized fragrance components | General principles of ester properties and applications. beilstein-journals.orgmasterorganicchemistry.com |
| N-Substituted Formamides | Amidation | Intermediates in pharmaceutical and agrochemical synthesis | Known applications of formamides in chemical synthesis. acs.orgnih.govgoogle.com |
| sec-Butanol | Reduction | Precursor for methyl ethyl ketone (MEK), plasticizers, herbicides | Established industrial uses of sec-butanol. patsnap.comatamanchemicals.com |
| sec-Butyl Carbamates | Multi-step synthesis from sec-butyl precursors | Agrochemicals (pesticides), potential pharmaceuticals | Known biological activity of carbamate esters, e.g., 3-sec-butyl-6-chlorophenyl N-methylcarbamate. vulcanchem.comgoogle.com |
This exploration into the derivatization of this compound underscores its potential as a versatile building block for a variety of chemical products. While current research is more focused on the downstream applications of its precursor, sec-butanol, the reactivity of the formate ester group presents opportunities for the development of novel derivatives with unique and valuable applications.
Environmental Behavior and Degradation Studies of Sec Butyl Formate
Environmental Fate and Transformation Pathways
The transformation of sec-butyl formate (B1220265) in the environment involves its breakdown into simpler, less complex substances through biotic and abiotic pathways. These processes are crucial in determining the compound's persistence and potential impact on ecosystems.
Degradation to Simpler Substances (e.g., CO₂, water)
The ultimate degradation of sec-butyl formate results in the formation of carbon dioxide (CO₂) and water. This mineralization process occurs through a sequence of degradation steps. The initial breakdown of this compound, primarily through hydrolysis, yields sec-butanol and formic acid. Following this, sec-butanol is expected to undergo further biodegradation. Studies on butanol isomers indicate they are readily biodegradable by microorganisms in the environment who.int. This biological oxidation of sec-butanol would convert it into simpler organic compounds and ultimately lead to complete mineralization into CO₂ and water, particularly under aerobic conditions who.intnih.gov.
Hydrolysis as a Primary Degradation Pathway in Environmental Media
Hydrolysis is a significant abiotic degradation pathway for esters like this compound in aqueous environments. The process involves the cleavage of the ester bond to yield an alcohol and a carboxylic acid, in this case, sec-butanol and formic acid. The rate of this reaction is highly dependent on the pH of the surrounding medium oup.comepa.gov.
While specific kinetic data for this compound is limited, extensive research on its isomer, tert-butyl formate (TBF), provides valuable insight into the expected behavior oup.comusgs.gov. The hydrolysis of TBF is subject to acid-catalyzed, neutral, and base-catalyzed pathways. At a neutral pH of 7 and a temperature of 22°C, the estimated half-life for TBF hydrolysis is 5 days. This rate is significantly accelerated under both acidic and basic conditions. For instance, at pH 11, the half-life is reduced to just 8 minutes, while under acidic conditions of pH 2, the half-life is approximately 6 hours oup.comusgs.gov. Given the structural similarities, this compound is expected to exhibit comparable pH-dependent hydrolysis, making it a primary mechanism for its transformation in aquatic systems.
Table 1: Hydrolysis Half-Life of tert-Butyl Formate (TBF) at Various pH Conditions (22°C)
Data serves as an analogue for this compound behavior. Source: oup.comusgs.gov
| Condition | pH | Temperature (°C) | Estimated Half-Life |
|---|---|---|---|
| Acidic | 2 | 4 | 6 hours |
| Neutral | ~7 | 22 | 5 days |
| Basic | 11 | 22 | 8 minutes |
Atmospheric Degradation Mechanisms (e.g., Hydroxyl Radical Attack)
In the atmosphere, the predominant degradation pathway for this compound is through oxidation initiated by photochemically generated hydroxyl (OH) radicals. This reaction involves the abstraction of a hydrogen atom from the this compound molecule caprysses.frresearchgate.net. The rate of this reaction determines the atmospheric lifetime of the compound.
Studies on various alkyl formates have shown that OH radicals can abstract hydrogen atoms from either the alkyl group or the formate group researchgate.net. For this compound, hydrogen abstraction would likely occur at the C-H bonds of the sec-butyl group. Research on the atmospheric chemistry of a related compound, n-butyl formate, indicates that H-abstraction by OH radicals is a key process, with the specific site of attack influencing the subsequent reaction pathways caprysses.fr. The resulting alkyl radicals react rapidly with molecular oxygen to form peroxy radicals, initiating a chain of reactions that lead to the breakdown of the original molecule caprysses.fr. The atmospheric lifetime of this compound is therefore expected to be relatively short, limiting its potential for long-range transport.
Environmental Persistence and Compartmental Distribution
The persistence of this compound and its distribution among environmental compartments are dictated by its degradation rates and physicochemical properties.
Modeling of Environmental Partitioning (e.g., Air, Water, Soil Compartments)
The environmental distribution of this compound can be predicted using multimedia environmental models, such as fugacity models ulisboa.pttrentu.caresearchgate.net. These models use the compound's physicochemical properties—including vapor pressure, water solubility, and the octanol-water partition coefficient (Kow)—to estimate how it will partition between air, water, soil, and sediment at equilibrium trentu.caresearchgate.net.
While a specific fugacity model for this compound is not detailed in the available literature, the necessary input parameters can be estimated. For its isomer, tert-butyl formate, the water solubility has been estimated at 17.4 g/L oup.com. This compound is also soluble in water flavscents.com. This property, combined with its volatility, suggests that the compound will partition between the air and water compartments. Sorption to soil and sediment is expected to be minimal. Fugacity models can quantitatively predict the percentage of the chemical that will reside in each environmental compartment, identifying which media will bear the highest concentration and which degradation pathways will be most significant ulisboa.ptresearchgate.net. A PubMed article highlights the use of the fugacity approach for predicting levels of tert-butyl formate and its related compounds in the environment thegoodscentscompany.com.
Biodegradation Potential and Rates of this compound
The environmental persistence of a chemical compound is significantly influenced by its susceptibility to microbial degradation. For this compound, while specific experimental data on its biodegradation rates are not extensively documented in publicly available literature, its chemical structure as a simple formate ester allows for a scientifically grounded assessment of its likely biodegradation potential. The degradation is expected to proceed readily in environments with active microbial populations.
The primary mechanism for the biodegradation of esters is enzymatic hydrolysis. nih.govwur.nl Microorganisms such as bacteria and fungi produce a wide array of esterase enzymes that catalyze the cleavage of the ester bond. nih.govnih.gov In the case of this compound, this initial and crucial step involves the breaking of the ester linkage to yield sec-butanol and formic acid.
Expected Biodegradation Pathway of this compound
| Step | Reaction | Reactant(s) | Enzyme Class | Product(s) | Subsequent Fate |
| 1 | Hydrolysis | This compound, Water | Esterase | sec-Butanol, Formic acid | Further microbial degradation |
| 2a | Oxidation | sec-Butanol | Alcohol dehydrogenase | Butan-2-one | Further microbial degradation |
| 2b | Metabolism | Formic acid | Formate dehydrogenase | Carbon dioxide, Water | Mineralization |
This table outlines the probable initial steps in the aerobic biodegradation of this compound based on established metabolic pathways for similar compounds.
Following hydrolysis, the resulting products, sec-butanol and formic acid, are common metabolic intermediates that are readily utilized by a wide range of microorganisms. youtube.com sec-Butanol can be oxidized to butan-2-one and subsequently metabolized through central metabolic pathways. Formic acid is a simple organic acid that can be readily mineralized to carbon dioxide and water. nih.gov
Given that short-chain esters are generally considered to be readily biodegradable, it is anticipated that this compound would meet the criteria for ready biodegradability as defined by organizations such as the Organisation for Economic Co-operation and Development (OECD). nih.govaropha.comoecd.org Tests for ready biodegradability, such as the OECD 301 series, assess the extent to which a substance is mineralized by a mixed microbial population over a 28-day period. aropha.comconcawe.eu A substance is typically classified as readily biodegradable if it achieves greater than 60% mineralization within this timeframe. oecd.org The expected rapid hydrolysis of this compound and the known biodegradability of its constituent alcohol and acid strongly suggest a high potential for complete mineralization in the environment.
While specific kinetic data for this compound is unavailable, studies on analogous short-chain esters provide insight into expected behavior. For instance, various butyl esters and other simple esters have been shown to be susceptible to microbial degradation. asm.orgresearchgate.net The rate of biodegradation can be influenced by several environmental factors, including temperature, pH, nutrient availability, and the density and diversity of the microbial population.
Q & A
Q. What experimental methods are most effective for synthesizing sec-butyl formate with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of sec-butanol with formic acid under acid catalysis (e.g., H₂SO₄). Key parameters include molar ratios (e.g., 1:1.2 alcohol-to-acid), temperature (60–80°C), and reflux duration (4–6 hrs). Monitor progress via FTIR for ester carbonyl peak (~1720 cm⁻¹) and GC-MS for purity >98% . Optimize by varying catalysts (e.g., p-toluenesulfonic acid for reduced side reactions) or using molecular sieves to remove water and shift equilibrium .
Q. How can researchers characterize the physicochemical properties of this compound, and which analytical techniques are critical for validation?
- Methodological Answer :
- Boiling point/Melting point : Use differential scanning calorimetry (DSC) or capillary methods.
- Density/Refractive index : Employ pycnometry and Abbe refractometry.
- Solubility : Conduct phase equilibria studies in polar/non-polar solvents (e.g., water, hexane) using UV-Vis spectroscopy.
- Structural confirmation : NMR (¹H and ¹³C) for ester group identification (e.g., δ 8.0–8.2 ppm for formate proton) and mass spectrometry for molecular ion (m/z 116) .
Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Document exact molar ratios, catalyst concentrations, and temperature profiles.
- Use internal standards (e.g., dodecane) in GC-MS for quantitative analysis.
- Report solvent purity (e.g., HPLC-grade) and drying methods (e.g., anhydrous MgSO₄).
- Validate via inter-laboratory comparisons and statistical analysis (e.g., RSD <5% for yield) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reaction kinetics of this compound hydrolysis, and how can these be modeled computationally?
- Methodological Answer : Conduct kinetic studies under varied conditions (e.g., aqueous HCl, 25–50°C). Use HPLC to quantify residual ester and acid products. Fit data to pseudo-first-order models (e.g., ). Computational tools like Gaussian or ORCA can model transition states and activation energies via DFT calculations .
Q. What strategies resolve contradictions in reported toxicity or stability data for this compound across literature sources?
- Methodological Answer :
- Perform meta-analysis of existing studies, noting variables like exposure duration, organism models, and analytical methods.
- Replicate conflicting experiments under controlled conditions (e.g., OECD guidelines for toxicity assays).
- Use multivariate regression to identify confounding factors (e.g., impurities, storage conditions) .
Q. How can intermolecular interactions of this compound in binary solvent systems be investigated to predict its behavior in industrial applications?
- Methodological Answer :
- Study solvatochromic effects using UV-Vis probes (e.g., Reichardt’s dye) to measure polarity.
- Conduct molecular dynamics simulations (e.g., GROMACS) to analyze hydrogen bonding and van der Waals interactions.
- Validate with experimental data from vapor-liquid equilibria (VLE) measurements .
Data Presentation and Analysis
Q. What statistical frameworks are appropriate for analyzing variability in this compound synthesis yields across repeated trials?
- Methodological Answer :
- Apply ANOVA to compare means under different conditions (e.g., catalyst type, temperature).
- Use Tukey’s HSD test for post-hoc pairwise comparisons.
- Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) .
Q. Example Table :
| Condition | Yield (%) ± SD | -value (vs. Control) |
|---|---|---|
| H₂SO₄, 70°C | 85 ± 2.1 | — |
| p-TSA, 70°C | 89 ± 1.8 | 0.013 |
Ethical and Reproducibility Considerations
Q. How should researchers address potential biases when designing studies on this compound’s environmental impact?
- Methodological Answer :
- Use double-blinding in ecotoxicity assays (e.g., assigning sample IDs randomly).
- Disclose funding sources and conflicts of interest in publications.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Literature and Knowledge Gaps
Q. What unexplored applications of this compound in green chemistry warrant further investigation?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
